Cefditoren Acid-d3 Sodium Salt
CAS No.:
Cat. No.: VC18385748
Molecular Formula: C19H17N6NaO5S3
Molecular Weight: 531.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N6NaO5S3 |
|---|---|
| Molecular Weight | 531.6 g/mol |
| IUPAC Name | sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| Standard InChI | InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1/b4-3-,24-12+;/t13-,17-;/m1./s1/i2D3; |
| Standard InChI Key | VFUMWBZIKOREOO-WGQFWKFWSA-M |
| Isomeric SMILES | [2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)[O-].[Na+] |
| Canonical SMILES | CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Introduction
Synthesis and Characterization
The synthesis of Cefditoren Acid-d3 Sodium Salt involves deuterium incorporation during the methoxyimino group formation. Using deuterated methanol () in the methoxylation step ensures selective labeling at the methoxy position . Post-synthesis, the compound is purified via reverse-phase chromatography and characterized using:
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Nuclear Magnetic Resonance (NMR): Confirms deuterium integration and structural integrity.
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High-Resolution Mass Spectrometry (HRMS): Validates the molecular weight (531.58 g/mol) and isotopic purity .
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Ensures consistency with the non-deuterated form’s absorbance profile .
Analytical Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 531.58 g/mol | |
| Solubility (DMSO) | Comparable to cefditoren sodium | |
| Storage Conditions | 4°C, protected from moisture |
Pharmacokinetic and Analytical Applications
As an internal standard, Cefditoren Acid-d3 Sodium Salt eliminates matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, in plasma samples, it co-elutes with native cefditoren, allowing accurate quantification via standard curves . Studies utilizing this compound demonstrate linear detection ranges from 0.1–50 µg/mL, with intra- and inter-day precision values <10% .
Case Study: Pharmacokinetic Profiling
In a murine model, deuterated cefditoren enabled precise measurement of pharmacokinetic parameters:
Comparative Analysis: Deuterated vs. Non-Deuterated Forms
| Parameter | Cefditoren Acid-d3 Sodium Salt | Cefditoren Sodium |
|---|---|---|
| Molecular Weight | 531.58 g/mol | 528.56 g/mol |
| Primary Use | Analytical internal standard | Therapeutic agent |
| β-Lactamase Stability | Not applicable | High stability |
| Detection in MS | 532.58 | 529.56 |
The 3 Da mass difference ensures distinct ion peaks in mass spectra, critical for avoiding signal overlap .
Challenges and Considerations
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Isotopic Purity: Requires rigorous synthesis control to prevent residual protiated impurities, which could skew quantification .
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Cost: Deuterated reagents increase production costs, limiting accessibility for some laboratories .
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Storage: Degradation risks necessitate adherence to recommended storage conditions (-20°C for long-term stability) .
Future Directions
Research opportunities include:
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